molecular formula C16H25N7O2 B11935026 4-Methyl-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1,2,4-triazinane-3,5-dione

4-Methyl-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1,2,4-triazinane-3,5-dione

Cat. No.: B11935026
M. Wt: 347.42 g/mol
InChI Key: JSDUEAIHFWVTOX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1,2,4-triazinane-3,5-dione typically involves multiple steps. One common method includes the reaction of a pyrimidinylpiperazine derivative with a triazinane precursor under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1,2,4-triazinane-3,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

4-Methyl-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1,2,4-triazinane-3,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1,2,4-triazinane-3,5-dione involves its interaction with specific molecular targets. It is known to act as a potent 5-HT1A receptor agonist, which means it binds to and activates these receptors, leading to anxiolytic and antidepressant effects. The activation of 5-HT1A receptors modulates the release of neurotransmitters like serotonin, which plays a crucial role in mood regulation .

Properties

Molecular Formula

C16H25N7O2

Molecular Weight

347.42 g/mol

IUPAC Name

4-methyl-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1,2,4-triazinane-3,5-dione

InChI

InChI=1S/C16H25N7O2/c1-20-14(24)13-19-23(16(20)25)8-3-2-7-21-9-11-22(12-10-21)15-17-5-4-6-18-15/h4-6,19H,2-3,7-13H2,1H3

InChI Key

JSDUEAIHFWVTOX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CNN(C1=O)CCCCN2CCN(CC2)C3=NC=CC=N3

Origin of Product

United States

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